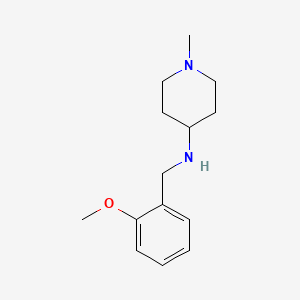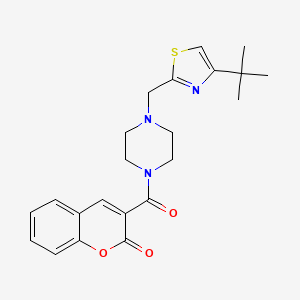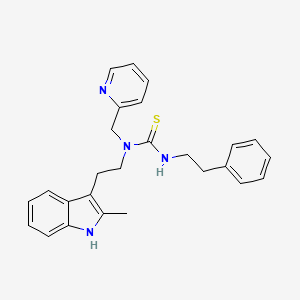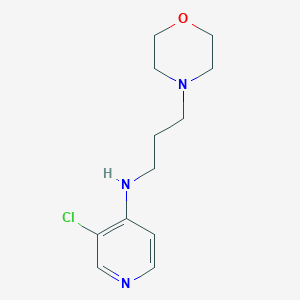
(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is a chemical compound with the molecular formula C14H22N2O. It is known for its applications in biochemical and proteomics research . The compound features a benzyl group substituted with a methoxy group at the second position and a piperidine ring substituted with a methyl group at the first position.
Mechanism of Action
Target of Action
N-(2-methoxybenzyl)-1-methylpiperidin-4-amine, also known as (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine, is a complex organic compoundSimilar compounds have been found to interact withserotonin receptors , specifically the 5-HT 2A/2C receptors . These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and cognitive processes.
Mode of Action
It may bind to the 5-HT 2A/2C receptors, triggering a series of biochemical reactions that lead to changes in cellular function .
Biochemical Pathways
The compound’s interaction with serotonin receptors can affect various biochemical pathways. For instance, activation of 5-HT 2A/2C receptors can influence the release of neurotransmitters like dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in numerous physiological processes, including mood regulation, cognition, and motor control.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target receptors and the subsequent biochemical reactions. For instance, activation of serotonin receptors could lead to changes in neurotransmitter release, potentially affecting mood, cognition, and other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a benzyl halide.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group on the benzyl ring using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. These methods utilize automated reactors and precise control of reaction conditions to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or methyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various benzyl or piperidine derivatives.
Scientific Research Applications
(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential lead compound for drug development targeting neurological disorders.
Industry: In the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-benzyl)-(1-ethyl-piperidin-4-yl)-amine
- (2-Methoxy-benzyl)-(1-propyl-piperidin-4-yl)-amine
- (2-Methoxy-benzyl)-(1-butyl-piperidin-4-yl)-amine
Uniqueness
(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the methoxy group at the second position of the benzyl ring and the methyl group on the piperidine ring contribute to its unique reactivity and interaction with molecular targets .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16-9-7-13(8-10-16)15-11-12-5-3-4-6-14(12)17-2/h3-6,13,15H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCVSFSSNPISO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390694.png)
![[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester](/img/structure/B2390696.png)


![2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione](/img/structure/B2390701.png)

![2-Methoxyethyl 2-methyl-1-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate](/img/structure/B2390703.png)
![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)

![1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2390710.png)
![2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2390711.png)
![Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2390713.png)

